cefditoren pivoxil

Vue d'ensemble

Description

cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases during absorption to release the active form, cefditorin. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections, including respiratory tract infections, skin infections, and community-acquired pneumonia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cefditorin pivoxil typically begins with the starting material 7-aminocephalosporanic acid (7-ACA). The process involves several steps, including silanization protection, iodination, and the introduction of various functional groups. One method involves reacting 7-ACA with an oxidizing reagent under the action of 2,2,6,6-tetramethylpiperidine oxynitride (TEMPO) to obtain an intermediate compound. This intermediate undergoes further reactions, including silanization protection and iodination, to form the cefditorin mother nucleus .

Industrial Production Methods: Industrial production of cefditorin pivoxil involves the use of immobilized penicillin acylated enzyme catalysis. This method is environmentally friendly, has a high conversion rate, and is suitable for large-scale production. The process includes the reaction of the cefditorin mother nucleus with iodometyl pivalate to produce the target product .

Analyse Des Réactions Chimiques

Types of Reactions: cefditoren pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly important as it converts the prodrug into its active form, cefditorin, during absorption .

Common Reagents and Conditions:

Hydrolysis: Esterases are the primary enzymes involved in the hydrolysis of cefditorin pivoxil.

Oxidation: Oxidizing agents such as TEMPO are used in the initial steps of synthesis.

Substitution: Iodination and other substitution reactions are carried out using reagents like NaI and triphenylphosphine

Major Products: The major product formed from the hydrolysis of cefditorin pivoxil is cefditorin, the active antibiotic form .

Applications De Recherche Scientifique

Respiratory Tract Infections

Cefditoren pivoxil has been extensively studied for its efficacy in treating community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB). A pooled analysis demonstrated that this compound effectively targets the primary pathogens responsible for these infections, achieving a bacteriological response rate exceeding 80% .

Case Study: Efficacy in CAP

- A clinical trial involving patients with CAP showed an efficacy rate of approximately 85%, with a high rate of bacterial eradication. The study underscored cefditoren's superior activity against penicillin-resistant strains compared to other cephalosporins .

Uncomplicated Cystitis

In a comparative study evaluating treatment regimens for uncomplicated cystitis, this compound was found to be effective over both 3-day and 7-day courses, with clinical efficacy rates of 90.9% and 93.2%, respectively . This suggests that shorter treatment durations may be sufficient, potentially improving patient compliance and reducing healthcare costs.

COVID-19 Treatment

Recent research has explored the repurposing of this compound for treating COVID-19 patients with mild to moderate pneumonia. A pilot study indicated that cefditoren exhibits anti-inflammatory properties and binds effectively to the SARS-CoV-2 protease, suggesting potential benefits in managing COVID-19 symptoms .

Study Findings:

- Out of 20 patients treated with this compound, significant improvements were noted in clinical symptoms at follow-up intervals (days 2, 7, 14, and 28 post-discharge), indicating its potential role in managing viral pneumonia alongside bacterial infections.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound shows favorable absorption characteristics, leading to effective plasma concentrations necessary for combating infections. Moreover, studies have indicated that exposure during pregnancy does not significantly increase the risk of adverse outcomes, supporting its safety profile for use in vulnerable populations .

Data Summary Table

Mécanisme D'action

cefditoren pivoxil exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. The active form, cefditorin, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .

Comparaison Avec Des Composés Similaires

- Cefuroxime

- Cefdinir

- Cefpodoxime

- Ceftibuten

- Ceftizoxime

Activité Biologique

Cefditoren pivoxil is an oral cephalosporin antibiotic that exhibits significant bactericidal activity against a range of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, covering its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound is a prodrug that is rapidly hydrolyzed to its active form, cefditoren, by intestinal esterases. Its primary mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action leads to the disruption of cell wall integrity, ultimately resulting in bacterial cell lysis and death. Cefditoren is notably stable against many beta-lactamases, which enhances its efficacy against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 14% under fasting conditions, increasing to 16.1% when taken with food . The drug achieves peak plasma concentrations within 1-2 hours post-administration. Notably, cefditoren demonstrates good tissue penetration, particularly in bronchopulmonary tissues and inflammatory sites .

Spectrum of Activity

This compound has a broad spectrum of activity against various pathogens:

- Gram-positive Bacteria : Effective against Streptococcus pneumoniae (both penicillin-susceptible and intermediate strains), Staphylococcus aureus (methicillin-susceptible), and Streptococcus pyogenes.

- Gram-negative Bacteria : Active against Haemophilus influenzae and Moraxella catarrhalis, including strains producing beta-lactamases. However, it shows limited activity against Pseudomonas aeruginosa and anaerobes .

Table 1: Spectrum of Activity

| Pathogen | Activity Level |

|---|---|

| Streptococcus pneumoniae | High |

| Staphylococcus aureus | Moderate (MSSA only) |

| Haemophilus influenzae | High |

| Moraxella catarrhalis | High |

| Pseudomonas aeruginosa | None |

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various infections:

- Acute Exacerbations of Chronic Bronchitis : In two randomized trials, this compound achieved clinical cure rates of 88-89% within 48 hours for patients treated with doses of 200 or 400 mg twice daily .

- Uncomplicated Cystitis : A study comparing 3-day versus 7-day treatment regimens found no significant differences in clinical efficacy, with rates around 90% for both durations .

- Skin and Soft Tissue Infections : Infections caused by S. aureus and S. pyogenes showed similar cure rates to other standard treatments like cefadroxil .

Safety Profile

This compound is generally well-tolerated, with common adverse effects including diarrhea, nausea, headache, and abdominal pain. A recent case series evaluated the safety of cefditoren during pregnancy and found no significant increase in adverse outcomes among those exposed during the first trimester . However, rare but serious reactions such as toxic epidermal necrolysis have been reported .

Case Studies

- Pregnancy Safety Study : An analysis involving 285 pregnant women who took cefditoren during the first trimester revealed low rates of stillbirth (0.4%) and miscarriage (5.6%), suggesting a favorable safety profile in this population .

- Efficacy in Respiratory Infections : A study demonstrated that this compound was as effective as traditional parenteral cephalosporins for treating respiratory infections in outpatient settings .

Propriétés

Formule moléculaire |

C25H28N6O7S3 |

|---|---|

Poids moléculaire |

620.7 g/mol |

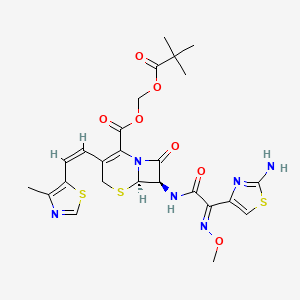

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16+/t17-,21-/m1/s1 |

Clé InChI |

AFZFFLVORLEPPO-ITQWOMERSA-N |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérique |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

SMILES canonique |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Synonymes |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.